molecular formula C21H22N2O4S3 B11410452 5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(ethylsulfonyl)-4-tosylthiazole

5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(ethylsulfonyl)-4-tosylthiazole

Cat. No.: B11410452
M. Wt: 462.6 g/mol
InChI Key: MIBJPTRLYFOIHK-UHFFFAOYSA-N
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Description

2-[2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound featuring a thiazole ring, a tetrahydroisoquinoline moiety, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then functionalized with ethanesulfonyl and 4-methylbenzenesulfonyl groups. The final step involves the coupling of the functionalized thiazole with a tetrahydroisoquinoline derivative under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]-1,2,3,4-TETRAHYDROISOQUINOLINE can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfonyl groups or to modify the thiazole ring.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

2-[2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]-1,2,3,4-TETRAHYDROISOQUINOLINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biochemical pathways and exerting its effects. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-N-(2-METHYLPROPYL)-1,3-THIAZOL-5-AMINE
  • 2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-N-PENTYL-1,3-THIAZOL-5-AMINE

Uniqueness

Compared to similar compounds, 2-[2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]-1,2,3,4-TETRAHYDROISOQUINOLINE is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct biological activities and chemical reactivity, making it a valuable compound for research and development .

Properties

Molecular Formula

C21H22N2O4S3

Molecular Weight

462.6 g/mol

IUPAC Name

5-(3,4-dihydro-1H-isoquinolin-2-yl)-2-ethylsulfonyl-4-(4-methylphenyl)sulfonyl-1,3-thiazole

InChI

InChI=1S/C21H22N2O4S3/c1-3-29(24,25)21-22-19(30(26,27)18-10-8-15(2)9-11-18)20(28-21)23-13-12-16-6-4-5-7-17(16)14-23/h4-11H,3,12-14H2,1-2H3

InChI Key

MIBJPTRLYFOIHK-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC(=C(S1)N2CCC3=CC=CC=C3C2)S(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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